Cas no 16919-18-9 (Phosphate(1-),hexafluoro-)

Phosphate(1-),hexafluoro- structure
Phosphate(1-),hexafluoro- structure
Nombre del producto:Phosphate(1-),hexafluoro-
Número CAS:16919-18-9
MF:F6P-
Megavatios:144.9642
CID:148012
PubChem ID:9886

Phosphate(1-),hexafluoro- Propiedades químicas y físicas

Nombre e identificación

    • Phosphate(1-),hexafluoro-
    • HEXAFLUOROPHOSPHATE
    • Hexafluorophosphate(1-) ion
    • UNII-8JV86J4A30
    • [PF6]-1
    • Ammonium hexafluorophosphate(1-)
    • NSC407930
    • Hexafluorophosphate ion
    • Q2786508
    • PF6(-)
    • InChI=1/F6P/c1-7(2,3,4,5)6/q-
    • hexafluoro-
    • hexafluoridophosphate(1-)
    • Phosphate(1-), potassium
    • hexafluoro-lambda(5)-phosphanuide
    • Ammonium phosphorus fluoride
    • BDBM36130
    • 16919-18-9
    • Potassium hexafluorophosphate (KPF6)
    • CHEMBL181124
    • PF6-
    • 8JV86J4A30
    • NSC403554
    • CHEBI:30201
    • E?-phosphanuide
    • NSC404039
    • [PF6](-)
    • LJQLCJWAZJINEB-UHFFFAOYSA-N
    • NS00114996
    • hexafluorophosphate(1-)
    • Phosphate(1-), hexafluoro-
    • Phosphate(1-), ammonium
    • AMY25801
    • Renchi: InChI=1S/F6P/c1-7(2,3,4,5)6/q-1
    • Clave inchi: LJQLCJWAZJINEB-UHFFFAOYSA-N
    • Sonrisas: F[P-](F)(F)(F)(F)F

Atributos calculados

  • Calidad precisa: 144.9642
  • Masa isotópica única: 144.96418097g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 0
  • Recuento de átomos pesados: 7
  • Cuenta de enlace giratorio: 0
  • Complejidad: 62.7
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.2
  • Superficie del Polo topológico: 0Ų

Propiedades experimentales

  • PSA: 0

Phosphate(1-),hexafluoro- Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Solvents: Nitromethane-d3 ;  rt
Referencia
[2]Catenanes and inclusion complexes derived from self-assembled rectangular PdII and PtII metallocycles
Alvarino, Cristina; et al, Dalton Transactions, 2012, 41(39), 11992-11998

Synthetic Routes 2

Condiciones de reacción
Referencia
An efficient Heck reaction in water catalyzed by palladium nanoparticles immobilized on imidazolium-styrene copolymers
Qiao, Kun; Sugimura, Rie; Bao, Quanxi; Tomida, Daisuke; Yokoyama, Chiaki, Catalysis Communications, 2008, 9(15), 2470-2474

Synthetic Routes 3

Condiciones de reacción
Referencia
Impact of substituents attached to N-heterocyclic carbenes on the catalytic activity of copper complexes in the reduction of carbonyl compounds with triethoxysilane
Peng, Jiajian; Chen, Lingzhen; Xu, Zheng; Hu, Yingqian; Li, Jiayun; et al, Chinese Journal of Chemistry, 2009, 27(11), 2121-2124

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Potassium hexafluorophosphate Solvents: Water ;  24 h, rt
Referencia
CO2 Responsive Imidazolium-Type Poly(Ionic Liquid) Gels
Zhang, Jing; Xu, Dan; Guo, Jiangna; Sun, Zhe; Qian, Wenjing; et al, Macromolecular Rapid Communications, 2016, 37(14), 1194-1199

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Methanol ;  overnight, reflux; reflux → rt
1.2 Reagents: Ammonium hexafluorophosphate ;  1 h, rt
Referencia
Green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands
Constable, Edwin C.; Ertl, Cathrin D.; Housecroft, Catherine E.; Zampese, Jennifer A., Dalton Transactions, 2014, 43(14), 5343-5356

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Ruthenium trichloride
Referencia
Novel synthesis and characterization of ruthenium tris(4-methyl-4'-vinyl-2,2'-bipyridine) complexes
Williams, C. E.; Lowry, R. B.; Braven, J.; Belt, S. T., Inorganica Chimica Acta, 2001, 315(1), 112-119

Synthetic Routes 7

Condiciones de reacción
1.1 Solvents: Ethylene glycol ;  24 h, 150 °C; 150 °C → rt
1.2 Reagents: Ammonium hexafluorophosphate Solvents: Water
Referencia
Scrutinizing Design Principles toward Efficient, Long-Term Stable Green Light-Emitting Electrochemical Cells
Namanga, Jude E.; Gerlitzki, Niels; Mudring, Anja-Verena, Advanced Functional Materials, 2017, 27(17),

Synthetic Routes 8

Condiciones de reacción
1.1
< 100 °C; 7 h, 100 °C; 100 °C → rt
1.2
Reagents:
Pivaloyl chloride

rt
1.3
Reagents:
Potassium hydroxide
Solvents:
Water

3 h, rt
1.4
Reagents:
Hexafluorophosphoric acid
Solvents:
Water
Referencia
Chemische Berichte (1994'Novel, very strong, uncharged auxiliary bases; design and synthesis of monomeric and polymer-bound triaminoiminophosphorane bases of broadly varied steric demand' Schwesinger, Reinhard; Willaredt, Juergen; Schlemper, Helmut; Keller, Manfred; Schmitt, Dieter; et al, 1994 , vol.127(12), # 4 p.2435-54

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Potassium hexafluorophosphate Solvents: Water ;  6 h, 25 °C
Referencia
Thermo- and pH-responsive poly(ionic liquid) membranes
Chen, Fei; Guo, Jiangna; Xu, Dan; Yan, Feng, Polymer Chemistry, 2016, 7(6), 1330-1336

Synthetic Routes 10

Condiciones de reacción
1.1 Solvents: Acetonitrile
Referencia
Preparation, photochemistry, and electronic structures of coumarin laser dye complexes of cyclopentadienylruthenium(II)
Koefod, Robert S.; et al, Inorganic Chemistry, 1989, 28(12), 2285-90

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sodium hexafluorophosphate Solvents: Water ;  rt; 1 d, rt
Referencia
Efficient synthesis of styrene carbonate from CO2 and styrene oxide using zinc catalysts immobilized on soluble imidazolium-styrene copolymers
Qiao, Kun; Ono, Fumitaka; Bao, Quanxi; Tomida, Daisuke; Yokoyama, Chiaki, Journal of Molecular Catalysis A: Chemical, 2009, 303(1-2), 30-34

Synthetic Routes 12

Condiciones de reacción
1.1 Solvents: Acetonitrile
Referencia
Preparation, photochemistry, and electronic structures of coumarin laser dye complexes of cyclopentadienylruthenium(II)
Koefod, Robert S.; et al, Inorganic Chemistry, 1989, 28(12), 2285-90

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Iridium trichloride Solvents: Ethylene glycol ;  1 min, rt; 50 min, 200 °C; 200 °C → rt
1.2 30 min, 200 °C
1.3 Reagents: Ammonium hexafluorophosphate Solvents: Water ;  cooled
Referencia
Microwave-assisted synthesis of heteroleptic Ir(III)+ polypyridyl complexes
Monos, Timothy M.; Sun, Alexandra C.; McAtee, Rory C.; Devery, James J.; Stephenson, Corey R. J., Journal of Organic Chemistry, 2016, 81(16), 6988-6994

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Iridium trichloride Solvents: 2-Methoxyethanol ,  Water ;  overnight, 120 °C; 120 °C → rt
1.2 Solvents: Ethylene glycol ;  15 h, 150 °C; 0 °C; 5 min, 0 °C → 85 °C
1.3 Reagents: Ammonium hexafluorophosphate Solvents: Water
Referencia
Facile synthesis and complete characterization of homoleptic and heteroleptic cyclometalated Iridium(III) complexes for photocatalysis
Singh, Anuradha; Teegardin, Kip; Kelly, Megan; Prasad, Kariate S.; Krishnan, Sadagopan; et al, Journal of Organometallic Chemistry, 2015, 776, 51-59

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 12 h, 22 °C
1.2 Solvents: Dichloromethane ;  12 h, 50 °C; 50 °C → 22 °C
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 14 h, 80 °C; 80 °C → 22 °C
1.4 Reagents: Potassium sodium tartrate Solvents: Water ;  cooled; 4 h, 22 °C
1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ;  30 min, 0 °C
1.6 Solvents: Toluene ;  14 h, 90 °C; 90 °C → 22 °C
1.7 Reagents: Potassium hexafluorophosphate Solvents: Water ;  2 h, 22 °C
Referencia
Multifunctional organoboron compounds for scalable natural product synthesis
Meng, Fanke; McGrath, Kevin P.; Hoveyda, Amir H., Nature (London, 2014, 513(7518), 367-374

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Potassium hexafluorophosphate ;  rt
2.1 Solvents: Nitromethane-d3 ;  rt
Referencia
[2]Catenanes and inclusion complexes derived from self-assembled rectangular PdII and PtII metallocycles
Alvarino, Cristina; et al, Dalton Transactions, 2012, 41(39), 11992-11998

Phosphate(1-),hexafluoro- Raw materials

Phosphate(1-),hexafluoro- Preparation Products

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